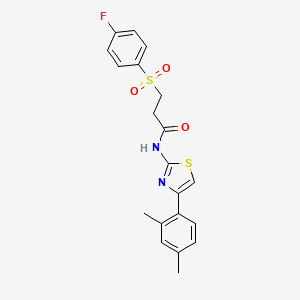

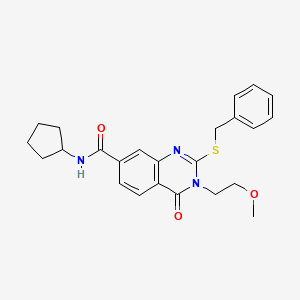

6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, which includes “6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride”, involves various synthetic protocols . For instance, one method involves treating 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride .Molecular Structure Analysis

The molecular structure of “6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride” is based on the pyridopyrimidine moiety . Pyridopyrimidines are heterocyclic compounds that combine pyrimidine and pyridine rings .Scientific Research Applications

Synthesis and Anti-inflammatory Applications

Pyrimidine derivatives are known for their wide range of pharmacological effects, including anti-inflammatory activities. The synthesis, anti-inflammatory effects, and structure-activity relationships of these compounds have been thoroughly reviewed. These studies highlight the various synthetic methods for producing pyrimidine derivatives and their potent anti-inflammatory effects, which are attributed to their inhibitory response against key inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and others. This comprehensive review provides insights into developing new pyrimidine-based anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Tautomerism and Molecular Interactions

The study on the tautomerism of nucleic acid bases, including pyrimidines, explores the effect of molecular interactions on tautomeric equilibria. This research is crucial for understanding the biological significance of these tautomeric forms, which may lead to spontaneous mutations by altering base pairing in DNA. Such insights are valuable for designing novel therapeutic strategies targeting genetic disorders (Person et al., 1989).

Pharmacologically Active Pyrimidine Derivatives

This review covers the wide range of pharmacological activities exhibited by pyrimidine derivatives, underscoring their importance as a scaffold for developing new biologically active compounds. Pyrimidine structures are pivotal in designing drugs with antiviral, antitumor, antimicrobial, and other therapeutic effects. The structure-activity relationship analysis of these compounds facilitates the search for novel drugs with desired pharmacological activities (Chiriapkin, 2022).

Biological Activity and Structure-Activity Relationships

The review focuses on the diverse biological activities of pyrimidine derivatives from 2010 to date, emphasizing the influence of substituent positions on their biological effects. Pyrimidine derivatives have shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. This extensive overview supports the potential of the pyrimidine nucleus as a lead molecule for treating various diseases (Natarajan et al., 2022).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives are also utilized in developing optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Besides their sensing capabilities, these derivatives possess biological and medicinal applications, demonstrating their versatility in scientific research (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, have been studied extensively for their biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Mode of Action

It’s worth noting that the compound belongs to the class of pyrimidopyrimidines, which are two fused pyrimidine rings with four possible structural isomers . These compounds are known for their biological potential and have been studied in the development of new therapies .

Biochemical Pathways

Compounds with similar structures have been shown to have significant biological applications .

properties

IUPAC Name |

6-methyl-2-N-(2-methylphenyl)pyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.ClH/c1-8-5-3-4-6-10(8)15-12-14-9(2)7-11(13)16-12;/h3-7H,1-2H3,(H3,13,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPOURIMUHWPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=CC(=N2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2959980.png)

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2959986.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)

![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)

![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)